Product packaging for 6-Phenylthieno[3,2-c]pyridine(Cat. No.:CAS No. 61940-07-6)

6-Phenylthieno[3,2-c]pyridine

Cat. No.: B14544625
CAS No.: 61940-07-6
M. Wt: 211.28 g/mol
InChI Key: TTYXKHDWZAIUJW-UHFFFAOYSA-N
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Description

6-Phenylthieno[3,2-c]pyridine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research due to its thienopyridine core structure. Thienopyridines are fused heterocyclic systems that combine both π-excessive and π-deficient aromatic rings, making them versatile scaffolds for interacting with a wide variety of biological targets . Although specific biological data for this exact compound is limited in the public domain, thieno[3,2-c]pyridine derivatives, in general, have been identified as potent potassium channel inhibitors . Specifically, compounds within this chemical class have demonstrated activity against voltage-gated potassium channels such as Kv1.3 and Kv1.5 . This mechanism is under investigation for potential therapeutic applications in areas including autoimmune diseases, inflammatory diseases, and atrial fibrillation, as Kv1.5 is selectively expressed in atrial myocytes . Furthermore, closely related structural analogues, particularly from the thieno[2,3-b]pyridine sub-family, have shown promising anti-proliferative activity and are being explored as inhibitors of the FOXM1 transcription factor, a known master regulator of oncogenesis . This suggests potential value for this compound as a key intermediate or building block for the synthesis of novel bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new probes for biological studies or potential therapeutics targeting ion channels or transcription factors. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NS B14544625 6-Phenylthieno[3,2-c]pyridine CAS No. 61940-07-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61940-07-6

Molecular Formula

C13H9NS

Molecular Weight

211.28 g/mol

IUPAC Name

6-phenylthieno[3,2-c]pyridine

InChI

InChI=1S/C13H9NS/c1-2-4-10(5-3-1)12-8-13-11(9-14-12)6-7-15-13/h1-9H

InChI Key

TTYXKHDWZAIUJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C=CSC3=C2

Origin of Product

United States

Pharmacological Profile and Molecular Target Investigations

Overview of Thienopyridine-Mediated Biological Activities

Thienopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. researchgate.netnih.gov Historically, they are most recognized for their antiplatelet effects, with drugs like ticlopidine (B1205844) and clopidogrel (B1663587) being prominent examples. nih.gov Beyond their impact on platelet aggregation, various thienopyridine isomers have been investigated for a multitude of therapeutic applications.

The biological activities of thienopyridines are largely dictated by the arrangement of the thiophene (B33073) and pyridine (B92270) rings, as well as the nature and position of substituent groups. researchgate.net Research has demonstrated that different isomers, such as thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine (B153574), and thieno[3,2-c]pyridine (B143518), possess distinct pharmacological profiles. researchgate.netnih.gov These activities span across various domains, including but not limited to, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netekb.eg Furthermore, certain derivatives have shown potential as inhibitors of enzymes like 5-lipoxygenase and as modulators of receptors involved in various signaling pathways. researchgate.net The thieno[3,2-c]pyridine scaffold, in particular, has been explored for its potential as an antiplatelet and antipsychotic agent. nih.govgoogle.com

Molecular Targets and Biochemical Mechanisms of Action

The diverse biological effects of thienopyridines stem from their ability to interact with a variety of molecular targets, including enzymes and receptors. The specific interactions of the 6-Phenylthieno[3,2-c]pyridine scaffold and its derivatives are detailed below.

While extensive research has been conducted on various thienopyridine isomers, specific inhibitory data for the "this compound" parent compound against many enzymes is not extensively documented in publicly available literature. However, studies on closely related derivatives of the thieno[3,2-c]pyridine scaffold provide significant insights into its potential enzymatic inhibition profile.

PTP4A3: Derivatives of 2-phenylthieno[3,2-c]pyridine have been identified as potent inhibitors of Protein Tyrosine Phosphatase 4A3 (PTP4A3), an oncogenic phosphatase. nih.govnih.gov One notable derivative, 7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione (JMS-053), acts as a reversible and allosteric inhibitor of PTP4A3. nih.gov This inhibition is crucial as PTP4A3 is implicated in cancer progression and metastasis. nih.govnih.gov Studies have shown that JMS-053 can inhibit cancer cell migration and the growth of ovarian tumor spheroids. nih.govnih.gov Another analog, 7-imino-5-methyl-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione, also demonstrated potent in vitro inhibition of PTP4A3. nih.govresearchgate.net

VEGFR/c-Met, Src kinase, Topoisomerase II, 5-Lipoxygenase, Urea (B33335) Transporters, MAO, IKKβ: Specific inhibitory activities of "this compound" against VEGFR/c-Met, topoisomerase II, 5-lipoxygenase, monoamine oxidase (MAO), and IKKβ are not well-documented in the available literature. However, research on other thienopyridine isomers has shown activity against these targets. For instance, thieno[3,2-b]pyridine derivatives have been developed as potent inhibitors of c-Met and VEGFR2 tyrosine kinases and Src kinase. nih.govnih.govnih.gov Thieno[2,3-b]pyridine derivatives have shown inhibitory activity against c-Src. drugbank.com Additionally, various thienopyridine analogs have been investigated as inhibitors of 5-lipoxygenase and urea transporters. researchgate.netnih.gov

Trypsin-like Serine Protease: A patent has described thieno[3,2-c]pyridine derivatives substituted at the 2, 3, and 4-positions as inhibitors of trypsin-like serine protease enzymes, suggesting their potential as anticoagulant agents for treating thromboembolic disorders. google.com

The interaction of thienopyridine compounds with various receptors is a cornerstone of their pharmacological effects, particularly their antiplatelet activity.

P2Y12 ADP Receptor: The thienopyridine class of drugs is famously known for its antagonism of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. nih.govnih.govresearchgate.net This irreversible binding prevents ADP from activating the receptor, which in turn inhibits platelet activation and aggregation, a key process in thrombosis. nih.govresearchgate.net Prasugrel, a third-generation thienopyridine, is structurally a thieno[3,2-c]pyridine derivative. nih.gov Its active metabolite covalently binds to the P2Y12 receptor, leading to a rapid and consistent inhibition of platelet aggregation. nih.gov A patent from 1985 also describes thieno[3,2-c]pyridine derivatives as inhibitors of blood-platelet aggregation. google.com

Adenosine Receptors: While some pyridine-based compounds are known to be selective antagonists at human A3 adenosine receptors, specific data for "this compound" is limited. nih.gov Research on thieno[2,3-b]pyridine derivatives has shown good binding affinity to the rA1 adenosine receptor. researchgate.net

Other Receptors: Arylpiperazine derivatives of the thieno[3,2-c]pyridine ring system have shown potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weak interaction at the dopamine (B1211576) D2 receptor, suggesting potential for antipsychotic activity. nih.gov

Osteoblastic Differentiation: There is currently no specific information available in the reviewed literature detailing the direct effects of "this compound" on osteoblastic differentiation. Research on the broader class of thienopyridines has indicated potential roles in bone metabolism, with some derivatives of thieno[2,3-b]pyridine showing promise for the treatment of osteoporosis. researchgate.net

Comparative Pharmacological Analysis Across Thienopyridine Isomers

The pharmacological activity of thienopyridines is highly dependent on the isomeric form of the scaffold. The fusion of the thiophene and pyridine rings can occur in six different ways, with the thieno[2,3-b], thieno[3,2-b], thieno[2,3-c], and thieno[3,2-c] isomers being the most studied. researchgate.net

Direct comparative studies focusing specifically on "this compound" against its other isomers for the aforementioned molecular targets are scarce. However, general observations from the literature indicate distinct therapeutic applications for different isomers.

Thieno[2,3-b]pyridines are extensively studied and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.govekb.eg Derivatives of this isomer have been investigated as inhibitors of c-Src kinase and have shown potential in modulating osteoblast differentiation. researchgate.netdrugbank.com

Thieno[3,2-b]pyridines have been the focus of research for their potent inhibitory effects on key tyrosine kinases involved in cancer, such as c-Met, VEGFR2, and Src kinase. nih.govnih.govnih.gov

Thieno[3,2-c]pyridines , as highlighted in this article, are notably associated with P2Y12 receptor antagonism (e.g., prasugrel) and PTP4A3 phosphatase inhibition. nih.govnih.gov They have also been explored for their potential as antipsychotic agents acting on serotonin receptors. nih.gov

This differentiation in activity underscores the critical role of the scaffold's geometry in determining its interaction with specific biological targets. The phenyl substitution at the 6-position of the thieno[3,2-c]pyridine ring further influences its physicochemical properties and target-binding affinity, though more direct comparative studies are needed to fully elucidate its unique pharmacological profile relative to other substituted thienopyridine isomers.

Interactive Data Table: Summary of Investigated Biological Activities of Thienopyridine Isomers

IsomerMolecular Target/Biological ActivityKey Findings
Thieno[3,2-c]pyridine PTP4A3 PhosphataseDerivatives are potent, reversible inhibitors. nih.govnih.gov
P2Y12 ADP ReceptorThe scaffold for the antiplatelet drug prasugrel. nih.gov
Serotonin ReceptorsDerivatives show high affinity for 5-HT1 and 5-HT2 receptors. nih.gov
Trypsin-like Serine ProteaseDerivatives patented as inhibitors. google.com
Thieno[2,3-b]pyridine Broad Biological ActivitiesAnti-inflammatory, antimicrobial, anticancer. researchgate.netnih.govekb.eg
c-Src KinaseDerivatives identified as novel inhibitors. drugbank.com
OsteoporosisSome derivatives show potential for treatment. researchgate.net
Thieno[3,2-b]pyridine c-Met and VEGFR2 KinasesPotent, low nanomolar inhibitors. nih.govnih.gov
Src KinasePhenylaminothieno[3,2-b]pyridine-6-carbonitriles are potent inhibitors. nih.gov

Structure Activity Relationship Sar Studies of 6 Phenylthieno 3,2 C Pyridine and Analogs

Elucidation of Critical Structural Determinants for Biological Efficacy

The thieno[3,2-c]pyridine (B143518) ring system is recognized as a pharmacophore with potential antipsychotic activity. Studies have indicated that this heterocyclic core is a crucial determinant for biological efficacy. Research involving arylpiperazine derivatives attached to the thieno[3,2-c]pyridine ring system has demonstrated significant affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while showing weak interaction with the dopamine (B1211576) D2 receptor. nih.gov This suggests that the intrinsic electronic and structural properties of the fused thiophene (B33073) and pyridine (B92270) rings are essential for molecular recognition at these specific serotonergic receptors. The planarity and aromaticity of the bicyclic system are considered key features for establishing these interactions.

Impact of the Phenyl Group at the C-6 Position on Activity and Selectivity

Influence on Molecular Recognition and Binding Affinity

The phenyl group at the C-6 position is expected to play a critical role in molecular recognition through various non-covalent interactions. These can include hydrophobic interactions, where the nonpolar phenyl ring engages with lipophilic pockets in a protein target, and π-stacking or π-cation interactions with complementary aromatic or charged amino acid residues. nih.gov The specific nature of these interactions would be highly dependent on the topology of the binding site. Without explicit studies on 6-phenylthieno[3,2-c]pyridine, further details on its influence on binding affinity remain speculative.

Role of Other Substituents on the Thieno[3,2-c]pyridine Core

Research has been conducted on the effects of substituents at other positions of the thieno[3,2-c]pyridine core. A study on the fluorescence properties of 3-arylthieno[3,2-c]pyridine derivatives revealed that substituents on the aryl group at the C-3 position have a predominant effect on the molecule's photophysical properties. nih.govresearchgate.net Both electron-donating and electron-withdrawing groups on this C-3 aryl ring were shown to shift the fluorescence peaks, indicating a significant influence on the molecule's electronic structure. researchgate.net

The table below summarizes the findings on substituent effects on the fluorescence of 3-Aryl-4-(piperazin-1-yl)thieno[3,2-c]pyridine derivatives.

Compound IDR (Substituent at C-3 Aryl)Absorption λmax (nm)Emission λmax (nm)
5a H392445
5b 4-F390443
5c 4-Cl392446
5d 4-Br393447
5e 4-CH₃395448
5f 4-OCH₃397452
5g 4-CF₃394449
5h 3-NO₂391455
5i 4-NO₂399460

Data sourced from studies on the photophysical properties of substituted thieno[3,2-c]pyridines. nih.gov

Conformational Analysis and Topological Features Related to Activity

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. For fused heterocyclic systems like thieno[3,2-c]pyridine, the core structure is largely planar. The key conformational variables are the torsion angles associated with rotatable bonds, such as the bond connecting the C-6 phenyl group to the thienopyridine core.

Computational and experimental studies, such as X-ray crystallography, are essential to determine the preferred conformation. For instance, the crystal structure of a related 2-phenylthieno[3,2-c]pyridine derivative has been determined, providing precise data on bond lengths, angles, and the planarity of the ring system. nih.gov While this provides insight into the general topology of the scaffold, the specific conformational preferences of 6-phenyl derivatives and how they relate to biological activity would require dedicated molecular modeling and structural biology studies. Such analyses for conformationally restricted analogs of related thienopyrimidine systems have helped identify the biologically active conformer, demonstrating the utility of this approach. nih.govnih.gov

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between thieno[3,2-c]pyridine (B143518) derivatives and their biological targets at a molecular level.

Research on various thienopyridine isomers has demonstrated the utility of docking simulations in identifying potential inhibitors for a range of protein targets. For instance, docking studies on thieno[2,3-b]pyridine (B153569) derivatives identified novel potential inhibitors of DNA gyrase B. researchgate.net In a separate investigation, derivatives of 6-phenyl pyridine (B92270) were synthesized and subjected to molecular docking to explore their mechanism of action against cyclin-dependent kinase (CDK), revealing their inhibitory potential. aascit.org

Similarly, in the context of anticancer research, molecular docking of thieno[2,3-c]pyridine (B153571) derivatives against the Heat shock protein 90 (Hsp90) target indicated crucial molecular interactions, corroborating their potential as Hsp90 inhibitors. mdpi.comnih.gov Docking studies were also pivotal for thieno[2,3-b]pyridine derivatives designed as PIM-1 kinase inhibitors, where the computational results were consistent with in vitro activity, confirming the importance of specific substitution patterns for interacting with the kinase's active site. bohrium.com

For the tetrahydrothieno[3,2-c]pyridine scaffold, docking studies predicted that specific substituents could form key hydrogen bonding interactions with residues like Lys57 in the active site of human phenylethanolamine N-methyltransferase (hPNMT), explaining observed inhibitory potency. nih.gov These simulations provide a structural hypothesis for the binding mode, guiding the rational design of more potent and selective analogs.

Table 1: Examples of Molecular Docking Studies on Thienopyridine Scaffolds
Thienopyridine DerivativeProtein TargetKey Findings from DockingReference
3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivativesNicotinate mononucleotide adenylyltransferase (NadD)Calculated binding energies ranged from -10.75 to -11.12 kcal/mol for active compounds. researchgate.net
Thieno[2,3-c]pyridine derivatives (e.g., 6i)Heat shock protein 90 (Hsp90)Identified crucial molecular interactions supporting Hsp90 inhibition. mdpi.comnih.gov
Tetrahydrothieno[3,2-c]pyridine derivativesPhenylethanolamine N-Methyltransferase (hPNMT)Predicted hydrogen bonding with Lys57 and hydrophobic interactions with Tyr222. nih.gov
Pyridine and thieno[2,3-b]pyridine derivativesPIM-1 KinaseDocking scores of active compounds were higher than the reference inhibitor. bohrium.com

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules like 6-Phenylthieno[3,2-c]pyridine. These calculations provide insights into properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding chemical reactivity and molecular interactions.

DFT methods, such as B3LYP and M06, are widely used for the geometric optimization of pyridine-containing compounds to determine their most stable three-dimensional conformations. nih.govresearchgate.net For example, the optimization of novel pyridine derivatives has been performed using the DFT/B3LYP method with a 6–31G(d,p) basis set to understand their structural arrangements. nih.gov Such calculations can reveal the planarity of the molecule and the dihedral angles between different ring systems, which can influence how the molecule fits into a receptor's binding site. nih.gov

Furthermore, DFT is used to calculate the proton affinities and pKa values of heterocyclic compounds, including pyridine derivatives. pusan.ac.kr These electronic properties are crucial for predicting a molecule's behavior in a biological environment. The calculation of differential charge density using DFT can also reveal how modifications to the core structure, such as the introduction of different substituents, affect electron distribution and transport properties within the molecule. mdpi.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful strategy in computational drug design that involves identifying the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. The thieno[3,2-c]pyridine ring system itself has been identified as a novel pharmacophore with potential for antipsychotic activity, demonstrating potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors. nih.gov

A pharmacophore model can be generated based on the structure of a known active ligand or the active site of a target protein. dovepress.com This model then serves as a 3D query for virtual screening of large compound libraries to identify new molecules that possess the required structural features for biological activity but may have a completely different underlying scaffold. dovepress.comresearchgate.net

Thienopyridine derivatives have been identified through such in silico screening approaches. For example, thieno[2,3-b]pyridines were initially discovered as potential inhibitors of phosphoinositide-specific phospholipase C gamma (PLCγ) through a virtual high-throughput screening campaign. nih.gov This highlights the utility of computational screening in identifying novel biological activities for known chemical scaffolds.

Predictive Efficacy and Selectivity Profiling via In Silico Methods

In silico methods are increasingly used to predict the efficacy, selectivity, and pharmacokinetic profiles of drug candidates before their synthesis, saving significant time and resources. These predictive models leverage a compound's structure to estimate its biological and drug-like properties.

For various thienopyridine derivatives, in silico tools have been used to determine pharmacokinetic properties as part of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. researchgate.net For instance, the ADME profile of researchgate.netbenzothieno[2,3-c]pyridine derivatives was computationally assessed, demonstrating good oral bioavailability and metabolic stability for a promising anticancer compound. nih.gov Such predictions are critical for evaluating the drug-likeness of a molecule early in the discovery process.

Computational models are also being developed to predict reaction feasibility and site-selectivity in the synthesis of complex molecules, which can be applied to the functionalization of the this compound scaffold. chemrxiv.org By combining quantum mechanics and machine learning, these models can predict whether a specific position on the aromatic ring system will be reactive, guiding synthetic efforts toward the desired product with high accuracy. chemrxiv.org This predictive capability is crucial for efficiently creating libraries of derivatives for further biological evaluation.

Table 2: In Silico ADME Profile of an Anticancer Benzothieno[2,3-c]pyridine Compound (5c)
ADME ParameterPredicted Value/OutcomeSignificance
Oral BioavailabilityGoodIndicates potential for effective oral administration.
Metabolic StabilityGoodSuggests the compound is not rapidly broken down by metabolic enzymes.
CYP17 Enzyme Inhibition15.80 nMPredicts potent biological activity against a key cancer target.

Note: The data in Table 2 is for a related benzothieno[2,3-c]pyridine scaffold, illustrating the application of in silico predictive methods to this class of compounds. nih.gov

Future Research Directions and Translational Perspectives

Discovery of Novel Synthetic Pathways for Enhanced Accessibility and Diversity

The development of new synthetic routes for 6-Phenylthieno[3,2-c]pyridine is crucial for improving its accessibility and enabling the creation of a wider array of derivatives for structure-activity relationship (SAR) studies. Current synthetic strategies for the broader class of thienopyridines generally involve two main approaches: the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core, or the formation of the pyridine ring fused to a thiophene precursor.

Synthetic StrategyPotential AdvantagesKey Research Focus
Multicomponent ReactionsIncreased efficiency, reduced waste, simplified purificationIdentifying suitable starting materials and reaction conditions
Novel CatalysisAccess to new derivatives, milder reaction conditionsExploring various transition-metal and organocatalysts
Flow ChemistryImproved safety, scalability, and reproducibilityAdapting existing batch syntheses to continuous flow systems
Photoredox CatalysisAccess to unique bond formations under mild conditionsInvestigating light-mediated reactions for scaffold construction

Identification and Validation of Undiscovered Pharmacological Targets

While the pharmacological profile of this compound is not extensively characterized, the broader thienopyridine class of compounds has been shown to interact with a variety of biological targets. A well-known example is the antiplatelet agent clopidogrel (B1663587), a thienopyridine that acts as an irreversible antagonist of the P2Y12 receptor. Other thienopyridine derivatives have been investigated for their activity as potassium channel inhibitors and IKKβ enzyme inhibitors.

Future research should aim to identify and validate novel pharmacological targets for this compound. This can be achieved through a combination of high-throughput screening, chemical proteomics, and computational approaches. Phenotypic screening, where the effect of the compound on cellular or organismal behavior is observed without a preconceived target, could uncover unexpected therapeutic applications. Subsequent target deconvolution can then identify the specific protein or pathway responsible for the observed effect.

Potential Target ClassRationale for InvestigationValidation Methods
KinasesMany thienopyridine analogs show kinase inhibitory activity.Enzymatic assays, cell-based phosphorylation assays, kinome profiling
G-protein coupled receptors (GPCRs)The structural similarity to known GPCR ligands suggests potential activity.Radioligand binding assays, functional assays (e.g., cAMP, calcium flux)
Ion ChannelsSome thienopyridines are known to modulate ion channel function.Electrophysiology (patch-clamp), ion flux assays
Epigenetic TargetsThe planar aromatic structure could allow for intercalation or interaction with epigenetic machinery.Histone modification assays, DNA methylation analysis

Advanced SAR and Ligand Design Methodologies for Optimization

A thorough understanding of the structure-activity relationship (SAR) is fundamental for optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives. Systematic modifications of the phenyl ring, the thienopyridine core, and any appended functional groups can provide valuable insights into the key molecular features required for biological activity.

Advanced ligand design methodologies can significantly accelerate the optimization process. Computational techniques such as molecular docking and molecular dynamics simulations can predict the binding mode of this compound analogs to their target proteins, guiding the design of more potent inhibitors. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of the compounds with their biological activity, enabling the prediction of the activity of virtual compounds. Furthermore, fragment-based drug discovery (FBDD) and DNA-encoded library technology (DELT) are powerful approaches for identifying novel and diverse chemical matter that can be elaborated into potent drug candidates.

MethodologyApplication in OptimizationExpected Outcome
Molecular DockingPredicting binding poses and identifying key interactions with the target.Design of analogs with improved binding affinity.
Molecular DynamicsSimulating the dynamic behavior of the ligand-protein complex.Understanding the stability of binding and the role of solvent.
QSARDeveloping predictive models for biological activity.Prioritization of synthetic targets and virtual screening.
FBDD/DELTIdentifying novel binding fragments and scaffolds.Discovery of new chemical series with diverse properties.

Exploration in Emerging Therapeutic Areas Beyond Current Applications

The structural features of this compound suggest its potential for therapeutic applications beyond the traditional areas associated with thienopyridines. The planar, aromatic nature of the scaffold makes it an attractive candidate for targeting a variety of biological systems.

Oncology: The pyridine and thiophene rings are present in numerous anticancer agents. ijpsonline.com Thienopyridine derivatives have been investigated as inhibitors of various kinases involved in cancer progression. Future research could explore the potential of this compound derivatives as inhibitors of novel cancer targets, such as those involved in epigenetic regulation or tumor metabolism.

Neurodegenerative Diseases: The blood-brain barrier permeability of some small molecule heterocyclic compounds makes them attractive candidates for treating central nervous system disorders. The potential of thienopyridine derivatives to modulate neurotransmitter receptors and other neuronal targets warrants investigation for conditions such as Alzheimer's and Parkinson's disease. mdpi.com

Inflammatory Disorders: Thienopyridine compounds have shown potential as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators. nih.gov The this compound scaffold could be explored for the development of novel anti-inflammatory drugs with improved efficacy and safety profiles compared to existing therapies.

Therapeutic AreaPotential Mechanism of ActionResearch Focus
OncologyKinase inhibition, epigenetic modulation, disruption of protein-protein interactionsIn vitro and in vivo cancer models, identification of specific cancer targets
Neurodegenerative DiseasesModulation of neurotransmitter receptors, inhibition of protein aggregation, neuroinflammationAssays for neuroprotective effects, animal models of neurodegeneration
Inflammatory DisordersInhibition of inflammatory cytokine production, modulation of immune cell functionCellular and animal models of inflammation, investigation of signaling pathways
Infectious DiseasesInhibition of essential microbial enzymes, disruption of microbial membranesScreening against a panel of bacterial and fungal pathogens, mechanism of action studies

Q & A

Q. What are the optimal synthetic routes for 6-phenylthieno[3,2-c]pyridine derivatives?

Methodological Answer: Key approaches include:

  • Trityl Protection Strategy : Intermediate synthesis via trityl-protected tetrahydrothieno[3,2-c]pyridine derivatives (e.g., 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, CAS 109904-25-8) followed by deprotection and functionalization .
  • Catalytic Hydrogenation : Reduction of aromatic precursors to generate tetrahydrothieno[3,2-c]pyridine scaffolds, as seen in prasugrel intermediate synthesis .
  • Thorpe-Ziegler Reaction : Cyclization of nitrile-containing precursors to form fused thienopyridine systems .

Q. How can researchers characterize the physicochemical properties of this compound derivatives?

Methodological Answer:

  • LogP Measurement : Use reversed-phase HPLC or computational tools (e.g., ACD/Labs) to determine hydrophobicity. For example, trityl-protected derivatives exhibit LogP ≈ 6.03 .
  • Thermal Stability : Differential scanning calorimetry (DSC) or melting point analysis (e.g., 950°C for 5-trityl derivatives) .
  • Crystallography : Single-crystal X-ray diffraction to resolve regiochemistry, as demonstrated for furo[3,2-c]pyridine complexes .

Q. What biological assays are suitable for initial evaluation of this compound derivatives?

Methodological Answer:

  • Kinase Inhibition : Screen against Src-family kinases (e.g., Lck) using enzymatic assays with ATP-competitive inhibitors .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) for MIC determination against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., multidrug-resistant models) with IC50 calculations .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in different cell lines?

Methodological Answer:

  • Orthogonal Assays : Validate results using alternative methods (e.g., ATP-based viability vs. apoptosis markers) .
  • Efflux Pump Inhibition : Co-administer P-glycoprotein inhibitors (e.g., verapamil) to assess resistance mechanisms .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products influencing activity .

Q. What computational strategies predict target engagement for this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., KDR or CYP51) .
  • Molecular Dynamics (MD) Simulations : Analyze binding stability over 100+ ns trajectories for sterol 14α-demethylase (CYP51) inhibitors .
  • QSAR Modeling : Build regression models using descriptors like PSA (≈31.48 Ų for trityl derivatives) to optimize bioavailability .

Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) at position 6 to enhance potency against Lck .
  • Scaffold Hopping : Compare thieno[3,2-c]pyridines with furo[3,2-c]pyridines to assess pharmacophore specificity .
  • Enzyme Kinetics : Measure IC50 shifts under varying ATP concentrations to confirm competitive inhibition .

Q. What strategies address regioselectivity challenges in electrophilic substitutions?

Methodological Answer:

  • DFT Calculations : Predict electrophilic attack sites using HOMO/LUMO maps (e.g., C-3 vs. C-5 in thieno[3,2-c]pyridine) .
  • Directing Groups : Install temporary substituents (e.g., -NH2) to guide halogenation or nitration .
  • Cross-Coupling Optimization : Screen Pd catalysts (e.g., XPhos Pd G3) for Suzuki-Miyaura reactions at sterically hindered positions .

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